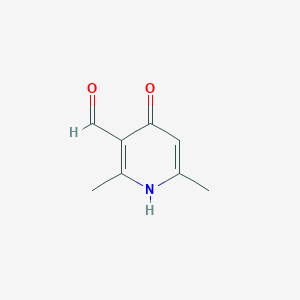
2,6-dimethyl-3-formyl-4(1H)-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-3-formyl-4(1H)-pyridone is a chemical compound that has garnered significant interest in the field of scientific research due to its unique properties and potential applications. This compound is also known as DMFP and is a heterocyclic compound that contains a pyridone ring. DMFP has been found to exhibit a range of biochemical and physiological effects, making it an important compound in the field of pharmacology.
Mechanism of Action
The mechanism of action of DMFP is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the inflammatory response. DMFP has also been found to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMFP has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DMFP has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, DMFP has been found to induce apoptosis in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One of the advantages of DMFP is that it exhibits a range of biochemical and physiological effects, making it a versatile compound for use in lab experiments. However, one limitation of DMFP is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on DMFP. One area of interest is the development of DMFP-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of DMFP's mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of DMFP in humans.
Scientific Research Applications
DMFP has been extensively studied in the field of pharmacology due to its potential applications as a therapeutic agent. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. DMFP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
properties
CAS RN |
138642-53-2 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2,6-dimethyl-4-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-10)6(2)9-5/h3-4H,1-2H3,(H,9,11) |
InChI Key |
YWLRBACIWDHQJU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C=O |
synonyms |
3-Pyridinecarboxaldehyde, 1,4-dihydro-2,6-dimethyl-4-oxo- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


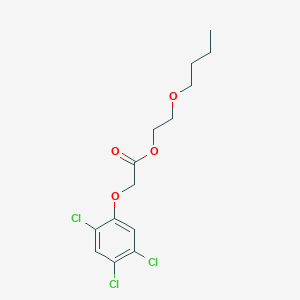



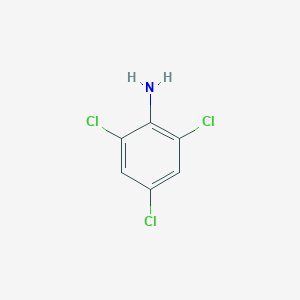
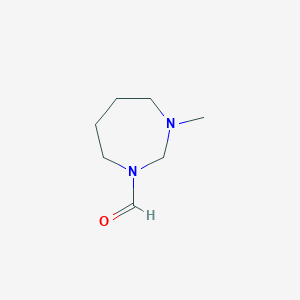
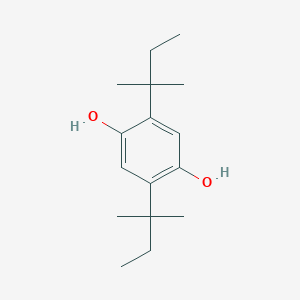
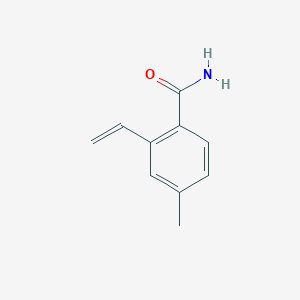

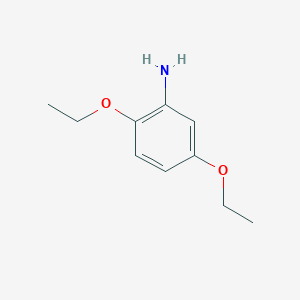
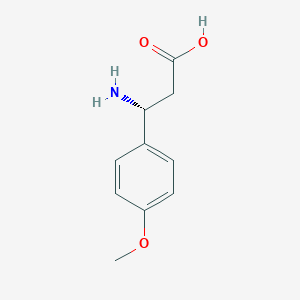
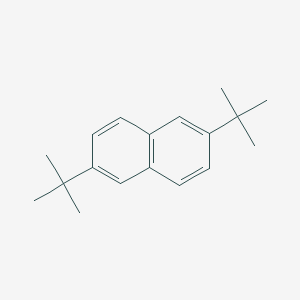
![2-[4-(5-Ethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B165589.png)